molecular formula C8H12Cl2N2O3 B2371088 2-Amino-3-(5-hydroxypyridin-3-yl)propanoic acid;dihydrochloride CAS No. 2248266-55-7

2-Amino-3-(5-hydroxypyridin-3-yl)propanoic acid;dihydrochloride

Cat. No.: B2371088
CAS No.: 2248266-55-7
M. Wt: 255.1
InChI Key: FYFBWHYGGUEODO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-hydroxypyridin-3-yl)propanoic acid;dihydrochloride typically involves the reaction of 5-hydroxypyridine-3-carboxylic acid with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-hydroxypyridin-3-yl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield pyridine ketones, while reduction can produce amino alcohols .

Scientific Research Applications

2-Amino-3-(5-hydroxypyridin-3-yl)propanoic acid;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-hydroxypyridin-3-yl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can influence various biochemical processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(5-hydroxypyridin-3-yl)propanoic acid;dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and hydroxyl functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-amino-3-(5-hydroxypyridin-3-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.2ClH/c9-7(8(12)13)2-5-1-6(11)4-10-3-5;;/h1,3-4,7,11H,2,9H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFBWHYGGUEODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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